6-Iodo-2H-chromen-2-one
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Overview
Description
6-Iodo-2H-chromen-2-one is a derivative of chromen-2-one, a class of compounds known for their diverse biological activities. The presence of an iodine atom at the 6th position of the chromen-2-one structure imparts unique chemical and biological properties to this compound .
Preparation Methods
The synthesis of 6-Iodo-2H-chromen-2-one typically involves the iodination of chromen-2-one derivatives. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the chromen-2-one ring . Industrial production methods may involve more scalable and efficient processes, such as the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
6-Iodo-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The chromen-2-one core can undergo oxidation to form chromen-2-one-4-one derivatives or reduction to form dihydrochromen-2-one derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Major products formed from these reactions include various substituted chromen-2-one derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Mechanism of Action
The biological activity of 6-Iodo-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets and pathways. For instance, its anticancer activity is believed to involve the inhibition of key enzymes involved in cell proliferation and the induction of apoptosis in cancer cells . The compound’s antioxidant activity is linked to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
6-Iodo-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:
4-Methyl-2H-chromen-2-one: Known for its antimicrobial properties.
7-Hydroxy-2H-chromen-2-one: Exhibits significant antioxidant activity.
8-Iodo-2H-chromen-2-one: Similar to this compound but with the iodine atom at a different position, leading to different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H5IO2 |
---|---|
Molecular Weight |
272.04 g/mol |
IUPAC Name |
6-iodochromen-2-one |
InChI |
InChI=1S/C9H5IO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H |
InChI Key |
JMTPGBQVDFBWFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1I |
Origin of Product |
United States |
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